3-Chloro-4,5-diethoxybenzoic acid
Overview
Description
3-Chloro-4,5-diethoxybenzoic acid is an organic compound with the molecular formula C11H13ClO4 It is a derivative of benzoic acid, characterized by the presence of chlorine and ethoxy groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4,5-diethoxybenzoic acid typically involves the chlorination of 4,5-diethoxybenzoic acid. The process can be carried out using anhydrous ferric chloride as a solvent and ferrous chloride as a catalyst. The reaction mixture is stirred at low temperatures until the reaction is complete, followed by purification through distillation .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4,5-diethoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 3-chloro-4,5-diethoxybenzyl alcohol.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohol derivatives.
Scientific Research Applications
3-Chloro-4,5-diethoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4,5-diethoxybenzoic acid involves its interaction with specific molecular targets. The chlorine and ethoxy groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
3-Chloro-4,5-dimethoxybenzoic acid: Similar structure but with methoxy groups instead of ethoxy groups.
4-Chloro-3,5-dimethoxybenzoic acid: Chlorine and methoxy groups in different positions on the benzene ring.
3,4-Dichlorobenzoic acid: Contains two chlorine atoms and no ethoxy groups.
Properties
IUPAC Name |
3-chloro-4,5-diethoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO4/c1-3-15-9-6-7(11(13)14)5-8(12)10(9)16-4-2/h5-6H,3-4H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEADRIRYKFSBDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)O)Cl)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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